1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a chemical compound that belongs to the class of sulfonylureas.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust or fumes and washing hands thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps. The key steps include the sulfonylation of 4-ethoxy-3-methylphenyl with sulfonyl chloride, followed by the coupling of the resulting sulfonyl compound with N-(2-pyridinylmethyl)-4-piperidinecarboxamide under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has been used in various scientific research studies due to its potential as a tool for investigating the mechanisms of action of certain enzymes and receptors. It has been found to be particularly useful in the study of potassium channels, which are involved in the regulation of various physiological processes.
Mechanism of Action
The compound acts as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, it can alter the electrical activity of cells and tissues, leading to a range of physiological effects. These effects include the modulation of insulin secretion, the regulation of smooth muscle contraction, and the inhibition of platelet aggregation.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
- 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide
Uniqueness
1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific structure, which allows it to selectively block potassium channels. This specificity makes it a valuable tool for targeted investigations of potassium channel mechanisms and their physiological effects.
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-28-20-8-7-19(14-16(20)2)29(26,27)24-12-9-17(10-13-24)21(25)23-15-18-6-4-5-11-22-18/h4-8,11,14,17H,3,9-10,12-13,15H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDYROQNGJFIMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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